Methylcyanocarbamate dimer
CAS No.: 100753-38-6
Cat. No.: VC20778267
Molecular Formula: C3H4N2O2
Molecular Weight: 200.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100753-38-6 |
|---|---|
| Molecular Formula | C3H4N2O2 |
| Molecular Weight | 200.15 g/mol |
| IUPAC Name | methyl N-cyanocarbamate |
| Standard InChI | InChI=1S/2C3H4N2O2/c2*1-7-3(6)5-2-4/h2*1H3,(H,5,6) |
| Standard InChI Key | ZSYJMXLJNPEAGP-UHFFFAOYSA-N |
| SMILES | COC(=O)NC#N.COC(=O)NC#N |
| Canonical SMILES | COC(=O)NC#N.COC(=O)NC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methylcyanocarbamate dimer consists of two methyl N-cyanocarbamate monomers (C₃H₄N₂O₂) connected via non-covalent interactions or coordination bonds, forming a dimeric structure with the empirical formula C₆H₈N₄O₄ . The monomeric units feature a carbamate backbone (-NHCO₂-) substituted with a cyano group (-CN) at the nitrogen atom and a methyl ester (-OCH₃) at the carbonyl oxygen (Fig. 1).
Table 1: Physicochemical Properties of Methylcyanocarbamate Dimer
The 3D conformation reveals planar carbamate groups with dihedral angles of 12.7° between monomers, stabilized by intermolecular hydrogen bonds between cyanide nitrogens and carbonyl oxygens . This structural motif resembles carbamato ligands in transition metal complexes, suggesting potential coordination versatility .
Spectroscopic Signatures
Fourier-transform infrared (FTIR) analysis of analogous carbamates shows characteristic absorptions at 1680–1720 cm⁻¹ (C=O stretch), 1520–1560 cm⁻¹ (N-H bend), and 2200–2250 cm⁻¹ (C≡N stretch) . Nuclear magnetic resonance (NMR) spectra typically exhibit a singlet for methyl protons at δ 3.6–3.8 ppm and carbonyl carbons at δ 155–160 ppm in ¹³C NMR . Mass spectrometric analysis via electron ionization (EI-MS) should display a molecular ion peak at m/z 200.15 with fragmentation patterns corresponding to methyl cyanocarbamate monomers .
Synthesis and Reaction Pathways
| CO₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity to Dimer (%) |
|---|---|---|---|
| 90 | 80 | 77 | 96 |
| 150 | 100 | 51 | 78 |
| 200 | 120 | 48 | 63 |
Higher pressures increase carbamate stability by shifting equilibrium toward CO₂ dissolution, though excessive temperatures promote hydrolysis to methylamine and CO₂ .
Mechanistic Insights
Density functional theory (DFT) calculations on analogous systems reveal a two-step mechanism:
-
Nucleophilic attack: Methylamine attacks DMC’s carbonyl carbon, releasing methanol.
-
CO₂ insertion: The intermediate reacts with scCO₂ to form methyl cyanocarbamate, which dimerizes via π-stacking of cyanide groups .
The rate-determining step (ΔG‡ = 28.5 kJ/mol) involves CO₂ coordination to the amine nitrogen, with transition state stabilization by methoxy groups .
Stability and Reactivity
Hydrolytic Degradation
Carbamate dimers exhibit pH-dependent hydrolysis, following first-order kinetics in aqueous solutions:
Table 3: Comparative Hydrolysis Constants
| Carbamate Derivative | Kₕy𝒹 (25°C) | Half-life (pH 7.4) |
|---|---|---|
| Methylcyanocarbamate dimer | 6.8 × 10⁻³ | 2.6 h |
| Ethyl carbamate | 2.2 × 10⁻² | 0.8 h |
| Phenyl carbamate | 3.6 | 4.5 min |
The dimer’s stability stems from intramolecular H-bonding, which reduces water accessibility to the carbamate linkage .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows a two-stage decomposition profile:
-
150–200°C: Dimer dissociation into monomers (ΔH = +58.2 kJ/mol).
-
200–300°C: Monomer degradation to methyl isocyanate (CH₃NCO) and CO₂ .
Industrial and Environmental Applications
CO₂ Capture Systems
Methylcyanocarbamate dimer’s high K꜀ʙᴍ (6.9 × 10⁶) enables efficient CO₂ chemisorption via zwitterionic adduct formation :
Table 4: Performance Metrics in CO₂ Scrubbing
| Parameter | Value |
|---|---|
| CO₂ Absorption Capacity | 2.8 mmol/g |
| Regeneration Efficiency | 94% (100°C) |
| Cycle Stability | >200 cycles |
These metrics surpass monoethanolamine (MEA) benchmarks (1.2 mmol/g, 78% efficiency), positioning the dimer as a viable post-combustion capture agent .
Analytical Characterization Strategies
Chromatographic Methods
Reverse-phase HPLC (C18 column, 60:40 H₂O:MeCN) resolves the dimer (tʀ = 8.2 min) from monomers (tʀ = 5.6 min) and hydrolysis products (tʀ = 3.1 min) . Detection limits reach 0.1 ppm using UV absorption at 210 nm.
X-ray Crystallography
Single-crystal studies reveal monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.17 Å, c = 12.55 Å, and β = 102.3° . Intermolecular C≡N···H–N hydrogen bonds (2.89 Å) dominate the packing structure.
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